Ethanol-2,2,2-d3

Description

Significance of Isotopic Labeling in Mechanistic Investigations

Isotopic labeling is a powerful technique used to track the journey of an isotope through a reaction or a metabolic pathway. nih.gov By replacing a specific atom in a reactant with one of its isotopes, scientists can monitor the transformation of that labeled portion of the molecule, providing direct insight into reaction mechanisms. researchgate.net This method is one of the most effective and least invasive ways to monitor substances. researchgate.net The tracking of labeled fragments is extensively used to investigate catalytic behavior and unravel complicated reaction pathways. researchgate.netnih.gov

The use of isotopes can help identify reaction intermediates and transition states, which are often transient and difficult to detect directly. nih.gov By analyzing the position of the isotopic label in the final products, researchers can deduce the sequence of bond-breaking and bond-forming events, thereby confirming or refuting proposed mechanisms. nih.gov This approach has been instrumental in fields ranging from natural product biosynthesis to organometallic catalysis. nih.govwpmucdn.com The detection of these isotopic labels is typically accomplished through techniques like mass spectrometry (MS), which differentiates based on mass, and nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different nuclear properties. nih.gov

Role of Deuterium (B1214612) in Tracing Chemical and Biochemical Pathways

Deuterium holds a special significance among stable isotopes used for labeling studies. researchgate.net Its large relative mass difference compared to protium (B1232500) can lead to a significant kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. researchgate.netwikipedia.org This effect is particularly pronounced when a carbon-hydrogen bond is broken or formed in the rate-determining step of a reaction. wikipedia.org Studying the KIE provides valuable clues about the transition state of a reaction. nih.govwikipedia.org

Beyond the KIE, deuterium serves as a non-radioactive, stable tracer for evaluating metabolic pathways. researchgate.net Techniques like Deuterium Metabolic Imaging (DMI) and stable isotope tracing with mass spectrometry allow for the dynamic tracking of metabolic processes in vivo. passmyexams.co.uknih.gov When a deuterium-labeled substrate is introduced into a biological system, the deuterium atoms are incorporated into various downstream metabolites. nih.govnih.gov By analyzing the distribution of deuterium in these products, researchers can map metabolic fluxes and understand how different pathways contribute to cellular metabolism under various conditions. nih.govnih.govnih.gov This has been particularly useful in studying the metabolism of glucose, fatty acids, and amino acids in both healthy and diseased states. nih.govnih.gov

Specific Research Importance of Ethanol-2,2,2-d3 in Scholarly Disciplines

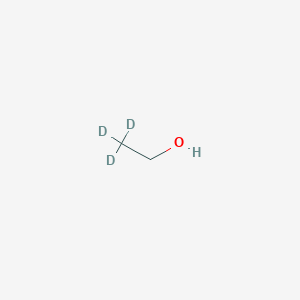

Ethanol-2,2,2-d3, an isotopically labeled analog of ethanol (B145695) where the methyl protons are replaced by deuterium, is a valuable compound in several scientific disciplines. sigmaaldrich.com Its specific labeling pattern makes it uniquely suited for particular research applications, from analytical chemistry to mechanistic studies of complex reactions.

One of the most common applications of Ethanol-2,2,2-d3 is as a deuterated solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.comstudymind.co.uk In ¹H NMR, the signals from deuterated solvents are not observed in the proton spectrum, thus preventing interference with the signals from the analyte being studied. studymind.co.uk While fully deuterated ethanol-d6 (B42895) (CD₃CD₂OD) is often used, Ethanol-2,2,2-d3 can be employed in specific instances where the methylene (B1212753) and hydroxyl protons need to be observed without solvent interference at the methyl position.

In analytical chemistry, particularly in combination with mass spectrometry, deuterated compounds like Ethanol-2,2,2-d3 serve as excellent internal standards. nih.govresearchgate.net An internal standard is a compound added in a constant amount to samples to correct for variations during analysis. Because Ethanol-2,2,2-d3 is chemically almost identical to ethanol, it behaves similarly during extraction and ionization but is distinguishable by its higher mass. sigmaaldrich.com This allows for precise quantification of ethanol and other volatile compounds in complex matrices such as alcoholic beverages. nih.govresearchgate.net

In mechanistic research, the specific labeling in Ethanol-2,2,2-d3 allows scientists to probe reactions involving the methyl group of ethanol. For example, in studies of ethanol oxidation, this labeling helps to determine whether the initial reaction occurs at the C1 (methylene) or C2 (methyl) position. passmyexams.co.uksavemyexams.com Similarly, in catalytic processes like the conversion of ethanol to butadiene, understanding the fate of the methyl hydrogens is crucial for optimizing catalysts and reaction conditions. researchgate.net Pyrolysis studies, which involve the thermal decomposition of ethanol, also benefit from isotopic labeling to trace the formation of products like methane (B114726) and ethane. researchgate.netwpmucdn.com By analyzing the distribution of deuterium in the products, researchers can elucidate the complex reaction networks involved. wpmucdn.comnih.gov

Table 1: Physicochemical Properties of Ethanol-2,2,2-d3 This table summarizes the key physical and chemical properties of Ethanol-2,2,2-d3.

| Property | Value | Source(s) |

| Chemical Formula | C₂D₃H₃O / CD₃CH₂OH | sigmaaldrich.com |

| Molecular Weight | 49.09 g/mol | sigmaaldrich.com |

| CAS Number | 1759-87-1 | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Density | 0.835 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 78 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.3611 | sigmaaldrich.com |

| Isotopic Purity | ≥99 atom % D | sigmaaldrich.com |

Table 2: Applications of Ethanol-2,2,2-d3 in Research This table highlights the primary research applications of Ethanol-2,2,2-d3.

| Application Area | Description | Research Context | Source(s) |

| NMR Spectroscopy | Used as a deuterated solvent to avoid interfering signals in ¹H NMR spectra. | Analysis of compounds soluble in ethanol where observation of methylene and hydroxyl protons is desired. | sigmaaldrich.comstudymind.co.uk |

| Internal Standard | Employed in quantitative analysis, especially with GC-MS or LC-MS, to improve accuracy and precision. | Quantification of volatile compounds in beverages; metabolic studies. | nih.govresearchgate.net |

| Mechanistic Studies | Acts as a tracer to investigate the reaction pathways of ethanol, particularly those involving the methyl group. | Elucidating mechanisms of ethanol oxidation, pyrolysis, and catalytic conversion. | wpmucdn.comsavemyexams.comresearchgate.net |

| Kinetic Isotope Effect (KIE) Studies | Used to determine if the C-H bonds of the methyl group are involved in the rate-determining step of a reaction. | Studying enzyme mechanisms (e.g., alcohol dehydrogenase) and catalytic cycles. | wikipedia.orgnih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334030 | |

| Record name | Ethanol-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1759-87-1 | |

| Record name | Ethanol-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1759-87-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment Strategies for Ethanol 2,2,2 D3

Established Synthetic Routes for Deuterium (B1214612) Incorporation

The synthesis of Ethanol-2,2,2-d3 involves the specific replacement of the three hydrogen atoms on the beta (C-2) carbon with deuterium. sigmaaldrich.com Several distinct strategies have been developed to achieve this, ranging from direct isotope exchange to multi-step reductive and biocatalytic processes.

Direct Hydrogen Isotope Exchange Reactions for Alpha and Beta Carbon Positions

Direct hydrogen isotope exchange (HIE) represents an atom-economical approach to deuteration, directly substituting protium (B1232500) (¹H) with deuterium (²H) on a substrate. researchgate.net While many HIE methods for alcohols target the alpha (α) position adjacent to the hydroxyl group, specific catalysts and conditions have been developed to achieve deuteration at the beta (β) position. nih.govrsc.org

Ruthenium-based catalysts have shown particular efficacy in this area. For instance, a ruthenium pincer catalyst (Ru-MACHO) with a base like potassium tert-butoxide and D₂O as the deuterium source can facilitate deuteration. mdpi.comresearchgate.net While this system primarily targets the α-position in primary alcohols, some β-deuteration (10–20%) can occur. mdpi.com A more selective method for β-deuteration involves a mechanism where the alcohol is first oxidized to an aldehyde intermediate. mdpi.com This is followed by a base-mediated deuterium exchange at the β-carbon, and subsequent reduction of the deuterated aldehyde back to the alcohol, resulting in a product specifically deuterated at the β-position. mdpi.com

| Catalyst System | Deuterium Source | Primary Selectivity | Notes |

|---|---|---|---|

| Iridium(III)-bipyridonate | D₂O | α-position | Effective under neutral or basic conditions for primary and secondary alcohols. nih.govrsc.org |

| Ruthenium Pincer (Ru-MACHO) / KOtBu | D₂O | α-position | Achieves high α-deuteration (e.g., 95%); can also produce minor β-deuteration (10-20%) in linear primary alcohols. mdpi.comresearchgate.net |

| (η6-cymene) Ruthenium Complex | D₂O | β-position | Mechanism involves oxidation to aldehyde, β-deuteration, then reduction back to alcohol. mdpi.com |

Reductive Deuteration Techniques

Reductive deuteration involves the conversion of a functional group in a precursor molecule using a deuterium-donating reagent. This approach is highly effective for synthesizing Ethanol-2,2,2-d3 with excellent regioselectivity.

A prominent method is the Grignard reaction. chadsprep.comkhanacademy.org In this synthesis, a deuterated methyl magnesium halide (CD₃MgX), prepared from a highly deuterated methyl halide like CD₃I, is reacted with formaldehyde (B43269) (H₂C=O). libretexts.org The nucleophilic CD₃⁻ group attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent acidic workup yields Ethanol-2,2,2-d3. khanacademy.orglibretexts.org This method is advantageous due to its high yield and the precise, unambiguous placement of the trideuteromethyl group.

Another powerful technique is the reductive deuteration of acetaldehyde (B116499) derivatives. Starting with trideuterioacetaldehyde (CD₃CHO), reduction of the aldehyde functional group using standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will produce the target molecule. acs.org More modern methods include the use of samarium(II) iodide (SmI₂) with D₂O to reduce acyl chlorides, which offers excellent chemoselectivity and high deuterium incorporation under mild conditions. mdpi.com

Biocatalytic Approaches for Enantioselective Deuteration

Biocatalysis leverages enzymes to perform highly selective chemical transformations under mild conditions. researchgate.net Alcohol dehydrogenases (ADHs) are particularly useful for the synthesis of deuterated alcohols. nih.govnih.gov These enzymes, often NADH-dependent, can catalyze the stereoselective reduction of aldehydes or ketones. nih.gov

For the synthesis of Ethanol-2,2,2-d3, an ADH could be used to reduce trideuterioacetaldehyde (CD₃CHO). While Ethanol-2,2,2-d3 itself is not chiral, the high specificity of enzymes ensures a clean reduction with minimal side products. researchgate.net Advanced biocatalytic systems can recycle the deuterated cofactor, for example, using D₂O as the ultimate deuterium source to regenerate [4-²H]-NADH, making the process more efficient and cost-effective. nih.govbohrium.com Studies employing various yeast strains have also demonstrated successful reductive deuteration of carbonyl precursors, achieving high levels of isotopic labeling (>95%). rsc.org These methods are valued for their potential to create highly pure isotopologues. nih.govnih.gov

Control of Isotopic Purity and Regioselectivity in Ethanol-2,2,2-d3 Synthesis

Achieving high regioselectivity (deuterium placement at C-2 only) and isotopic purity (high percentage of deuterium incorporation) is critical for the utility of Ethanol-2,2,2-d3 in research applications like metabolic studies or as an internal standard. acs.orgopenpr.com

Regioselectivity is primarily dictated by the synthetic strategy.

Grignard Synthesis: Reacting CD₃MgX with formaldehyde inherently ensures that the CD₃ group is installed as the methyl group of ethanol (B145695), providing virtually perfect regioselectivity. libretexts.org

Reductive Methods: Starting with a precursor like trideuterioacetaldehyde (CD₃CHO) and reducing the carbonyl group also guarantees exclusive deuteration at the C-2 position.

Direct HIE: This method presents more challenges. While certain catalysts show high preference for one position, mixtures of α- and β-deuterated products can form. nih.govmdpi.com Achieving high regioselectivity often requires specific catalytic systems, such as those that proceed through an oxidation-deuteration-reduction cycle to selectively target the β-position. mdpi.com

Isotopic Purity depends on the isotopic enrichment of the deuterium source and the prevention of H/D scrambling.

Using highly enriched reagents like D₂O (>99 atom % D), deuterated Grignard reagents prepared from >99% D precursors, or deuterated solvents is fundamental. sigmaaldrich.commdpi.comnih.gov

Reaction conditions must be optimized to prevent exchange with protic sources in the environment or from the reagents themselves. Biocatalytic methods, for example, can provide near-perfect isotopic transfer from a deuterated cofactor to a substrate, leading to very high isotopic purity in the product. nih.govnih.gov Several reported syntheses achieve isotopic purities of >98% D. mdpi.com

| Synthetic Method | Precursor | Deuterium Source | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Grignard Reaction | Formaldehyde | CD₃MgX | Excellent regioselectivity; high yield; straightforward procedure. libretexts.org | Requires pre-synthesis of deuterated Grignard reagent. |

| Reductive Deuteration | Trideuterioacetaldehyde (CD₃CHO) | Hydride (e.g., NaBH₄) | Excellent regioselectivity; uses common reducing agents. | Requires synthesis of the deuterated aldehyde precursor. acs.org |

| Direct H/D Exchange | Ethanol | D₂O | Atom economical; uses inexpensive deuterium source. researchgate.net | Controlling regioselectivity can be difficult; may yield product mixtures. mdpi.com |

| Biocatalysis | Trideuterioacetaldehyde (CD₃CHO) | NADH (recycled with D₂O) | High specificity; mild reaction conditions; high isotopic purity. nih.govrsc.org | Enzyme stability and cost; may require specialized cofactor recycling systems. |

Scalability Considerations for Research Applications

The choice of synthetic route for producing research quantities of Ethanol-2,2,2-d3 depends on a balance of cost, complexity, required purity, and scale.

Cost and Availability of Materials: The primary cost driver is often the deuterated starting material. D₂O is the most economical deuterium source. researchgate.net Therefore, methods like direct HIE or biocatalytic approaches that use D₂O are attractive, though they may involve expensive catalysts (e.g., ruthenium, iridium) or enzymes. nih.govresearchgate.netnih.gov However, catalysts are used in small amounts. Syntheses starting from materials like deuterated methyl iodide (for Grignard reagents) can be more expensive due to the multi-step preparation of these precursors.

Process Complexity and Yield: The Grignard synthesis is a robust, high-yielding, and well-understood reaction, making it highly suitable for predictable, multi-gram scale synthesis in a standard laboratory setting. masterorganicchemistry.com Direct HIE reactions can be simpler in concept but may require more extensive optimization and purification to isolate the desired isomer with high purity. mdpi.com

Biocatalysis at Scale: While historically limited to small scales, biocatalytic methods are becoming increasingly scalable. researchgate.net The development of robust, over-expressed enzymes and efficient cofactor recycling systems allows for the preparation of gram-scale quantities of deuterated products for research needs. researchgate.net The mild, aqueous conditions are also advantageous from an environmental and safety perspective.

For most routine research applications requiring high isotopic and regiochemical purity, syntheses based on the Grignard reaction with formaldehyde or the reduction of trideuterioacetaldehyde remain the most practical and reliable choices.

Advanced Spectroscopic Characterization and Quantitative Analytical Applications

Mass Spectrometry (MS) Analysis of Ethanol-2,2,2-d3 and its Derivatives

Mass spectrometry stands as a cornerstone technique for the analysis of isotopically labeled compounds. The mass difference between deuterium and protium (B1232500) allows for the clear differentiation of labeled molecules from their unlabeled counterparts, a feature extensively utilized in mechanistic studies and quantitative analysis.

Elucidation of Reaction Products and Intermediates via Isotopic Mass Shifts

The introduction of deuterium atoms into a molecule creates a distinct mass shift that can be readily detected by mass spectrometry. This principle is invaluable for tracing the metabolic and chemical pathways of ethanol (B145695). For instance, in studies of ethanol metabolism, the use of deuterated analogs helps in tracking the transformation of the parent molecule into its various metabolites.

One study utilized selected ion flow tube mass spectrometry (SIFT-MS) to investigate the fermentation of glucose-6,6-d2 by yeast. The analysis of the headspace revealed the production of both singly and doubly deuterated ethanol and acetaldehyde (B116499). nih.gov The presence of these isotopologues provided insights into the biochemical reactions, indicating that while the deuterium atoms were largely retained, some D/H mixing occurred during the enzymatic processes. nih.gov This demonstrates how isotopic labeling, including with compounds structurally related to Ethanol-2,2,2-d3, allows for the detailed investigation of reaction mechanisms and the identification of transient intermediates. The distinct mass-to-charge (m/z) ratios of the deuterated products serve as a clear signature, enabling their differentiation from the endogenous, non-deuterated species. nih.gov

High Kinetic Energy-Ion Mobility Spectrometry-Mass Spectrometry (HiKE-IMS-MS) for Ion-Molecule Reaction Studies with Deuterated Analogs

High Kinetic Energy-Ion Mobility Spectrometry-Mass Spectrometry (HiKE-IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase under high electric fields. nih.govresearchgate.net This method provides an additional dimension of separation before mass analysis, enhancing the characterization of complex mixtures. nih.govnih.govresearchgate.netacs.org

A key study reported the first HiKE-IMS-MS investigations involving several volatile compounds and their fully deuterated analogues, including ethanol. uni-hannover.deresearchgate.net The research aimed to understand the ion-molecule chemistry within the HiKE-IMS instrument. uni-hannover.deresearchgate.net For deuterated alcohols, a rapid deuterium/hydrogen (D/H) exchange was observed at the hydroxy group. The extent of this exchange was influenced by the humidity of the sample air and the reduced electric field strength. uni-hannover.deresearchgate.net Specifically, reactions with NO+ led to hydride anion abstraction from ethanol. uni-hannover.deresearchgate.net These findings are crucial for interpreting HiKE-IMS data and demonstrate the utility of deuterated analogs like Ethanol-2,2,2-d3 in probing the fundamental ion-molecule reactions that are central to this technique's analytical power. nih.govuni-hannover.deresearchgate.net

The primary reactant ions generated in the HiKE-IMS, such as H+(H2O)n, NO+(H2O)m, and O2+(H2O)p, were identified, and their relative abundances were found to be highly dependent on the reduced electric field strength in the reaction region. nih.govresearchgate.net The use of deuterated standards helps in understanding these complex ionization pathways. uni-hannover.deresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Quantification

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely used for the quantification of analytes in complex matrices. acs.org In the context of ethanol analysis, LC-MS/MS is frequently employed to measure its metabolites, such as ethyl glucuronide (EtG) and ethyl sulfate (B86663) (EtS), which serve as biomarkers for alcohol consumption. chromatographyonline.comnih.govnih.govsigmaaldrich.comsciex.comki.se

Ethanol-2,2,2-d3 and other deuterated isotopologues (like EtG-d5 and EtS-d5) are indispensable as internal standards in these assays. chromatographyonline.comnih.govnih.govthermofisher.com Because they are chemically almost identical to the analytes of interest, they co-elute during chromatography and experience similar ionization and fragmentation patterns in the mass spectrometer. However, their different masses allow them to be distinguished from the non-labeled analytes. This co-analysis corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. sciex.comthermofisher.comresearchgate.net Methods using deuterated internal standards have been developed to detect EtG and EtS in urine and blood with high sensitivity, often with limits of quantification (LOQ) in the low nanogram per milliliter (ng/mL) range. chromatographyonline.comthermofisher.comnih.gov

Table 1: Example of LC-MS/MS Transitions for Ethanol Biomarkers and Deuterated Standards

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Polarity | Reference |

|---|---|---|---|---|

| Ethyl Glucuronide (EtG) | 221.5 | 113, 103 | Negative | sigmaaldrich.com |

| Ethyl Glucuronide-d5 (EtG-d5) | 226.0 | - | Negative | nih.gov |

| Ethyl Sulfate (EtS) | 125.0 | 97.5 | Negative | sigmaaldrich.com |

| Ethyl Sulfate-d5 (EtS-d5) | - | - | Negative | sciex.com |

Note: Specific product ions for deuterated standards are often monitored but may vary between methods. The precursor ion for the deuterated standard is shifted by the mass of the incorporated deuterium atoms.

For compounds that exhibit poor ionization efficiency in mass spectrometry, chemical derivatization is a powerful strategy to enhance detection sensitivity. nih.gov Alcohols, including ethanol, are often derivatized to introduce a readily ionizable moiety, thereby improving their response in LC-MS/MS analysis. nih.govddtjournal.com

Several reagents have been employed for the derivatization of alcohols. Dansyl chloride, for example, reacts with alcohols to form derivatives that are more hydrophobic and easily ionized, significantly improving mass spectral sensitivity. nih.gov Benzoyl chloride is another reagent used to derivatize alcohols via a base-catalyzed reaction, making them suitable for LC-MS/MS detection. ddtjournal.comacs.org Other strategies include derivatization with picolinic acid or 2-sulfobenzoic anhydride, which can convert the hydroxyl group into a species that ionizes more efficiently. nih.govnih.gov While these methods are often applied to the target analyte (e.g., ethanol or its metabolites), the use of a deuterated internal standard like Ethanol-2,2,2-d3 remains crucial to ensure quantitative accuracy by accounting for any variability in the derivatization reaction itself. nih.gov

Development and Validation of Analytical Methodologies for Ethanol-2,2,2-d3

The development of a reliable analytical method is a meticulous process that culminates in rigorous validation to ensure its suitability for the intended purpose. For methods involving Ethanol-2,2,2-d3, typically as an internal standard for quantifying ethanol or its biomarkers, validation follows internationally recognized guidelines. dergipark.org.trnih.gov

Validation assesses several key parameters, including selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). dergipark.org.trnih.govbohrium.comresearchgate.net For example, a validated LC-MS/MS method for the simultaneous determination of alcohol biomarkers like EtG and EtS demonstrated linearity, selectivity, and sufficient sensitivity for routine applications, with LODs in the low ng/mL range. nih.govresearchgate.net Another study established a method for analyzing these biomarkers in dried blood spots, reporting that deviations in accuracy and precision were all below 15% at three different concentration levels. nih.gov The robustness of these methods, often tested across different sample matrices and conditions, is critical for their application in clinical and forensic toxicology. bohrium.comresearchgate.netresearchgate.net

Table 2: Typical Validation Parameters for an LC-MS/MS Method Quantifying Ethanol Biomarkers

| Validation Parameter | Typical Acceptance Criteria | Example Finding | Reference |

|---|---|---|---|

| Linearity (r²) | > 0.99 | r² = 0.9999 | dergipark.org.tr |

| Accuracy/Recovery | 85-115% of nominal value | 99-104% | jfda-online.com |

| Precision (CV%) | < 15% | < 15% | nih.gov |

| Limit of Quantification (LOQ) | Analyte- and matrix-dependent | 100 ng/mL for EtG | thermofisher.comnih.gov |

| Selectivity | No interference at analyte retention time | No significant matrix effects observed | thermofisher.com |

Kinetic Isotope Effects Kie in Mechanistic Organic and Inorganic Chemistry

Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects

The theoretical foundation of the deuterium kinetic isotope effect (KIE) lies in the principles of physical organic chemistry and quantum mechanics. nih.gov When a hydrogen atom (¹H) is substituted with a deuterium atom (²H or D), the mass of that position in the molecule is effectively doubled. wikipedia.org This significant change in mass alters the vibrational energy of the corresponding chemical bond.

According to the model of a harmonic oscillator, the vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. princeton.edu A bond containing the heavier deuterium isotope will have a lower vibrational frequency compared to the equivalent bond with protium (B1232500) (hydrogen). princeton.edu This leads to a lower zero-point energy (ZPE) for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

The ZPE is the minimum possible energy that a chemical system can possess. For a reaction to occur, a certain amount of energy, known as the activation energy, must be supplied to reach the transition state. Since the C-D bond starts from a lower energy level (lower ZPE), it requires more energy to reach the transition state where the bond is being broken. princeton.edu This results in a higher activation energy for the cleavage of a C-D bond compared to a C-H bond, and consequently, a slower reaction rate. This difference in reaction rates, expressed as the ratio kH/kD (where kH and kD are the rate constants for the hydrogen- and deuterium-containing reactants, respectively), is what constitutes the kinetic isotope effect. nih.govwikipedia.org A "normal" KIE has a kH/kD value greater than 1, while an "inverse" KIE has a value less than 1. princeton.edu For C-H bond cleavage, typical primary deuterium KIEs range from 1 to 8. libretexts.org

Distinction Between Primary and Secondary Deuterium Kinetic Isotope Effects

Deuterium kinetic isotope effects are broadly classified into two main types: primary and secondary. The distinction is based on the location of the isotopic substitution relative to the bond(s) being broken or formed in the rate-determining step of the reaction.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled hydrogen atom is broken or formed in the rate-limiting step. wikipedia.orgprinceton.edu Because the bond to the isotope is directly involved in the reaction's progress, the effect on the reaction rate is significant. The magnitude of a primary KIE provides direct information about the transition state of the C-H bond-breaking step. princeton.edu For example, a large primary KIE suggests that the C-H bond is substantially broken in the transition state.

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position remote from the bond being cleaved in the rate-determining step. wikipedia.org In this case, the bond to the deuterium atom is not broken during the reaction. Instead, SKIEs arise from changes in vibrational frequencies at the transition state due to factors like rehybridization of the carbon atom to which the deuterium is attached. princeton.edu For instance, a change from sp³ to sp² hybridization at a carbon atom bearing a deuterium can lead to a small but measurable normal KIE (kH/kD > 1). wikipedia.org Conversely, a change from sp² to sp³ hybridization typically results in an inverse SKIE (kH/kD < 1). wikipedia.org SKIEs are generally much smaller in magnitude than PKIEs. wikipedia.org

| Feature | Primary KIE | Secondary KIE |

| Isotope Location | At the bond being broken/formed in the rate-determining step. wikipedia.orgnih.gov | At a bond adjacent or remote to the reaction center. wikipedia.orgnih.gov |

| Magnitude (kH/kD) | Generally large (typically 1 to 8, can be higher). wikipedia.orglibretexts.org | Small (typically 0.7 to 1.5). wikipedia.org |

| Origin of Effect | Difference in ZPE between C-H and C-D bonds being cleaved. princeton.edu | Changes in vibrational modes due to factors like rehybridization at the transition state. princeton.edu |

| Mechanistic Insight | Provides evidence for C-H bond cleavage in the rate-determining step. princeton.edu | Probes changes in the structure or hybridization at the transition state. wikipedia.org |

Application of Ethanol-2,2,2-d3 in Elucidating Reaction Mechanisms

Ethanol-2,2,2-d3, where the three hydrogens on the methyl carbon (C-2) are replaced with deuterium, is a valuable probe for studying reaction mechanisms where the C-H bonds of the methyl group are involved.

Further studies on alcohol oxidation by various enzymes have utilized KIEs to dissect complex mechanisms. For example, in the oxidation of ethanol (B145695) by a flavoprotein, a deuterium KIE (D(kcat/Km)) of 1.5 was measured. nih.gov This value, in conjunction with solvent isotope effects, helped to establish that the cleavage of the C-H and O-H bonds occur in separate steps. nih.gov In the catalytic conversion of ethanol to 1,3-butadiene (B125203) over certain solid catalysts, isotopic studies have shown that C-H bond cleavage is the kinetically limiting factor. mdpi.com

Table of Experimentally Determined KIEs for Ethanol Oxidation

| Enzyme/Catalyst | Substrate | KIE (kH/kD) | Implication |

|---|---|---|---|

| Alcohol Dehydrogenase (in vivo) | [2,2,2-2H3]Ethanol | ~3.0 | C-H bond cleavage is a rate-determining step in ethanol metabolism. nih.gov |

| Flavoprotein | Ethanol | 1.5 | C-H bond cleavage is partially rate-limiting. nih.gov |

| Liver Catalase | (1R)-[1-2H1]Ethanol | 1.9 | C-H bond cleavage at C-1 contributes to the rate. nih.gov |

Ethanol-2,2,2-d3 is instrumental in studying reactions that proceed via hydrogen atom transfer (HAT). In these mechanisms, a hydrogen atom (a proton and an electron) is moved from one species to another. By observing a KIE upon deuteration of the methyl group, researchers can confirm that a hydrogen from this position is being abstracted in the rate-determining step.

For example, the in vivo study of ethanol metabolism not only determined the rate-limiting step but also shed light on the hydrogen transfer pathways. nih.gov The formation of ethanol with four deuterium atoms ([2H4]ethanol) indicated that acetaldehyde (B116499), formed from the oxidation of [2,2,2-2H3]ethanol, was subsequently reduced back to ethanol using NADH that had acquired deuterium from the oxidation of a different deuterated ethanol molecule ([1,1-2H2]ethanol). nih.gov This demonstrates a dynamic hydrogen transfer between the substrate, the intermediate, and the enzyme's cofactor. nih.gov

In the field of photocatalysis, alcohols can serve as HAT agents. nih.gov While not specifically using ethanol-2,2,2-d3, studies on related alcohols show that alkoxy radicals can be generated, which then act as the HAT agent. nih.gov KIE studies in such systems are crucial for confirming that the C-H bond of the alcohol is indeed being cleaved in the HAT process. Similarly, in the electrochemical oxidation of alcohols, KIE experiments are used to probe the kinetics of pathways involving either hydrogen atom transfer or hydride transfer, helping to elucidate the precise mechanism. rsc.org

The synergy between experimental KIE measurements and theoretical calculations provides a powerful approach to validate proposed reaction mechanisms and transition state structures. wayne.edu Computational chemistry, particularly using methods like density functional theory (DFT), can predict the geometries and vibrational frequencies of reactants and transition states, from which a theoretical KIE can be calculated. wikipedia.org

An experimentally determined KIE serves as a crucial benchmark for these computational models. princeton.eduwayne.edu If the calculated KIE matches the experimental value, it lends significant support to the accuracy of the computed transition state structure and the proposed mechanism. acs.org For instance, in studies of ruthenium-catalyzed reactions involving alcohols, an experimental KIE of 2.29 was a key piece of data used to inform and validate a DFT computational study, which then proposed a plausible catalytic cycle. dtu.dk Discrepancies between experimental and computed KIEs can prompt a re-evaluation of the theoretical model or the mechanistic hypothesis. This iterative process of comparing experimental data with computational predictions is a cornerstone of modern mechanistic chemistry, enabling a highly detailed understanding of reaction pathways that is not achievable by either method alone. princeton.edu

Biochemical and Metabolic Pathway Elucidation Using Ethanol 2,2,2 D3 As an Isotopic Tracer

Isotopic Tracing in Non-Human Biological Systems and In Vitro Models

In controlled laboratory settings, such as isolated organs, cell cultures, and other in vitro models, Ethanol-2,2,2-d3 provides a precise method for dissecting the intricate steps of alcohol metabolism. These systems allow for the study of metabolic processes under specific conditions, free from the systemic complexities of a whole organism.

Tracking Metabolic Fates of Deuterated Ethanol (B145695) and its Products

The primary advantage of using Ethanol-2,2,2-d3 is the ability to follow the deuterium (B1214612) label as the parent compound is metabolized. The predominant metabolic route for ethanol is oxidative, occurring mainly in the liver. nih.govnih.gov This pathway involves the sequential conversion of ethanol to acetaldehyde (B116499), and subsequently to acetate (B1210297). microbenotes.comrcsb.orgyoutube.com Each of these products will retain the deuterated methyl group (CD3-), allowing for their unambiguous identification and quantification using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

Beyond the main oxidative pathway, ethanol also undergoes non-oxidative metabolism, forming metabolites such as fatty acid ethyl esters (FAEEs) and phosphatidylethanol (B1425624) (PEth). nih.gov These minor pathways are significant because the resulting products have longer half-lives than ethanol itself and can serve as long-term biomarkers of alcohol consumption. nih.gov Using Ethanol-2,2,2-d3 enables researchers to trace the incorporation of the deuterated ethyl group into these lipid structures, providing insight into their formation and contribution to cellular processes and organ function. nih.gov Studies in isolated perfused rat livers using deuterated ethanol have been instrumental in tracking the transfer of deuterium to various substrates, revealing the compartmentalization and dynamics of metabolic pools. nih.gov

Table 1: Key Metabolic Products Tracked Using Deuterated Ethanol

| Parent Compound | Metabolic Pathway | Key Products | Significance of Tracking |

|---|---|---|---|

| Ethanol-2,2,2-d3 | Oxidative | Acetaldehyde-d3, Acetate-d3 | Quantifying flux through the primary energy-producing pathway. nih.govmicrobenotes.com |

| Ethanol-2,2,2-d3 | Oxidative | Acetyl-CoA-d3 | Understanding entry into the citric acid cycle and other biosynthetic pathways. microbenotes.comoit.edu |

| Ethanol-2,2,2-d3 | Non-oxidative | Fatty Acid Ethyl Esters (FAEEs)-d3 | Investigating the formation of long-term metabolites linked to organ damage. nih.gov |

| Ethanol-2,2,2-d3 | Non-oxidative | Phosphatidylethanol (PEth)-d3 | Studying the disruption of cell membrane signaling and function. nih.gov |

Elucidation of Enzymatic Activities in Ethanol Metabolism (e.g., Alcohol Dehydrogenase, Aldehyde Dehydrogenase)

The metabolism of ethanol is primarily catalyzed by two key enzymes: alcohol dehydrogenase (ADH), which converts ethanol to acetaldehyde, and aldehyde dehydrogenase (ALDH), which converts acetaldehyde to acetate. nih.govnih.govpsu.edu The substitution of hydrogen with deuterium at the methyl group of ethanol can influence the rate of the ADH-catalyzed reaction due to the kinetic isotope effect (KIE). The KIE occurs when the cleavage of a carbon-deuterium (C-D) bond is slower than the cleavage of a corresponding carbon-hydrogen (C-H) bond.

Research has shown that deuterating ethanol can significantly slow the first metabolic step catalyzed by ADH. acs.org For instance, placing deuterium on the carbon adjacent to the hydroxyl group was found to decrease the rate of the ADH reaction by a factor of 4.5. acs.org Conversely, the subsequent oxidation of acetaldehyde by ALDH shows no significant rate change, as the deuterated methyl group is not directly involved in this reaction step. acs.org This differential effect is invaluable for researchers, as it allows them to experimentally manipulate the concentration of the toxic intermediate, acetaldehyde. By slowing its formation without affecting its removal, scientists can study the specific pathological effects of acetaldehyde accumulation in a controlled manner. acs.org

Table 2: Effect of Ethanol Deuteration on Key Metabolic Enzymes

| Enzyme | Substrate | Product | Effect of Deuteration on Reaction Rate | Research Implication |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Ethanol-2,2,2-d3 | Acetaldehyde-d3 | Slower rate due to Kinetic Isotope Effect (KIE). acs.org | Allows for studying the impact of reduced acetaldehyde formation. acs.org |

| Aldehyde Dehydrogenase (ALDH) | Acetaldehyde-d3 | Acetate-d3 | No significant change. acs.org | Enables isolation of ADH-related effects from ALDH-related effects. acs.org |

Study of Biochemical Transformations and Intermediate Formation

The transformation of ethanol into its metabolites involves several key biochemical steps. The initial oxidation occurs in the cytosol via ADH, producing acetaldehyde. nih.gov This intermediate is highly toxic and reactive, contributing to cellular damage by forming adducts with proteins and DNA. acs.org The acetaldehyde is then transported into the mitochondria, where it is rapidly oxidized to the much less toxic acetate by ALDH. nih.govyoutube.com

Using Ethanol-2,2,2-d3 allows for precise quantification of the rates of formation and clearance of deuterated acetaldehyde. This helps elucidate the balance between the ADH and ALDH enzymes, which is a critical determinant of alcohol-induced toxicity. psu.edu The resulting deuterated acetate can be activated to form deuterated acetyl-CoA, which then enters the citric acid cycle for energy production or is used in biosynthetic pathways like fatty acid synthesis. nih.govyoutube.com By tracking the deuterated methyl group, researchers can follow the path of carbon atoms from ethanol into other essential cellular components, providing a comprehensive map of its biochemical integration.

Deuterium Metabolic Imaging (DMI) in Pre-clinical Research

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance spectroscopy (MRS)-based technology that enables the non-invasive, three-dimensional mapping of metabolism in vivo. nih.govyale.edu This technique leverages the administration of a deuterated substrate, such as Ethanol-2,2,2-d3, to visualize its metabolic fate within living organisms, offering profound insights in pre-clinical research. uu.nl

In Vivo Spectroscopic Detection and Turnover Studies of Deuterated Compounds

DMI operates on the principle of detecting the unique magnetic resonance signal of deuterium. nih.gov The natural abundance of deuterium in the body is extremely low (approximately 0.0115%), creating a virtually background-free canvas for imaging. nih.gov When a deuterated compound is introduced, its signal and that of its metabolic products can be clearly detected and distinguished from other molecules. nih.govyale.edu

In a pre-clinical setting, an animal model can be administered Ethanol-2,2,2-d3, and deuterium MRS can be used to track its distribution and conversion in real-time. The chemical shifts of deuterium nuclei are predictable and allow for the separate identification of the deuterated ethanol substrate and its downstream metabolites, such as deuterated acetate. nih.gov This allows for in vivo turnover studies, where the rate of disappearance of the parent compound and the appearance of its products are measured simultaneously within a specific organ or tissue. yale.edu This provides dynamic information about metabolic rates and pathway activities under various physiological or pathological conditions. uu.nl

Monitoring of Metabolic Product Formation within Biological Systems

A key strength of DMI is its ability to create 3D maps that visualize the spatial distribution of metabolic activity. yale.eduyale.edu Following the administration of a deuterated substrate, DMI can show not only where the substrate accumulates but, more importantly, where it is actively being metabolized. nih.gov

Map the regions of the liver with the highest rates of ethanol oxidation.

Visualize the production and distribution of deuterated acetate in the brain and other organs.

Assess how diseases (e.g., liver disease) alter the spatial patterns of ethanol metabolism.

By monitoring the formation of metabolic products within the biological system, DMI provides an unprecedented window into the in vivo biochemical consequences of ethanol exposure, offering a powerful tool for pre-clinical research into alcohol-related pathologies. nih.govuu.nl

Table 3: Substrates and Monitored Products in Deuterium Metabolic Imaging (DMI)

| Deuterated Substrate | Monitored Metabolic Products | Research Application |

|---|---|---|

| [6,6’-²H₂]glucose | [³H]-Lactate, [³H]-Glutamate/Glutamine (Glx) | Mapping glycolysis vs. oxidative metabolism in brain tumors and stroke. yale.eduuu.nlismrm.org |

| [²H₃]acetate | [³H]-Glutamate/Glutamine (Glx) | Studying glial cell metabolism and energy utilization. nih.govyale.edu |

| Ethanol-2,2,2-d3 (potential) | [³H]-Acetate | Investigating the location and rate of ethanol oxidation in the liver and brain. |

| Deuterated Water (D₂O) | [³H]-labeled lipids (e.g., cholesterol) | Visualizing cell proliferation and biosynthesis in tumors. researchgate.net |

Computational Chemistry Approaches to Ethanol 2,2,2 D3 Systems

Application of Quantum Chemical Methods for Molecular and Reaction Studies

Quantum chemical methods are foundational to the computational study of molecules. They solve, or approximate solutions to, the Schrödinger equation to determine the electronic structure and energy of a system. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory approaches, each offering a different balance of accuracy and computational cost. researchgate.netnih.gov For a molecule like Ethanol-2,2,2-d3, these techniques can elucidate how the replacement of three hydrogen atoms with deuterium (B1214612) at the methyl group influences its behavior compared to standard ethanol (B145695).

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational expense, making it well-suited for studying reaction mechanisms. arxiv.orgresearchgate.net DFT methods calculate the total energy of a system based on its electron density rather than a complex wave function. arxiv.org This approach is used to map out the potential energy surface for a chemical reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For Ethanol-2,2,2-d3, DFT calculations are instrumental in predicting how deuteration affects reaction pathways such as oxidation, dehydration, or decomposition. researchgate.netcapes.gov.brresearchgate.net For example, in a reaction involving the cleavage of a C-D bond at the methyl position, DFT can be used to calculate the activation energy and compare it to the C-H bond cleavage in undeuterated ethanol. This difference in activation energy is a direct manifestation of the kinetic isotope effect (KIE). The energy profile for a given reaction, such as the disproportionation of alcohols, can be meticulously calculated, revealing the step-by-step mechanism and the highest energy barrier (the rate-determining step). researchgate.net

Table 1: Application of DFT in Reaction Analysis of Ethanol-2,2,2-d3

| Computational Task | Description | Relevance to Ethanol-2,2,2-d3 |

| Geometry Optimization | Finding the lowest energy structure for reactants, products, and intermediates. | Determines the stable conformations of CD₃CH₂OH and any reaction intermediates. |

| Transition State (TS) Search | Locating the saddle point on the potential energy surface between reactants and products. | Identifies the structure of the activated complex for reactions, such as its dehydration or oxidation. The energy of the TS is critical for determining reaction rates. |

| Energy Profile Mapping | Calculating the relative energies of all species along a proposed reaction coordinate. | Visualizes the entire reaction pathway, showing energy barriers and the thermodynamic stability of intermediates. Allows for comparison between different potential mechanisms. researchgate.net |

| Frequency Calculation | Computing vibrational frequencies of stationary points. | Confirms that optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency). Also used to calculate zero-point vibrational energies (ZPVE), which are crucial for accurately predicting isotope effects. |

Beyond DFT, other quantum chemical methods provide further insights into molecular properties.

Ab Initio Methods: These "first-principles" methods calculate solutions to the Schrödinger equation without using experimental data for parameterization, relying only on fundamental physical constants. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy, with CC methods (e.g., CCSD(T)) often considered the "gold standard" for small molecules. researchgate.net For Ethanol-2,2,2-d3, high-level ab initio calculations can provide benchmark data on its conformational energies (e.g., the energy difference between the gauche and trans conformers) and electronic properties like dipole moment and polarizability. While computationally expensive, they are vital for validating results from more approximate methods. researchgate.netnih.gov

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by replacing many of the computationally intensive integrals with parameters derived from experimental or high-level computational data. wustl.edursc.org Methods like AM1 and PM3 are significantly faster than DFT or ab initio techniques, allowing for the study of much larger systems or longer timescale molecular dynamics simulations. wustl.edursc.org While less accurate, they can be effective for initial conformational searches of flexible molecules like Ethanol-2,2,2-d3 to identify low-energy structures that can then be re-examined with more accurate methods. nih.gov

Table 2: Comparison of Quantum Chemical Methods for Ethanol-2,2,2-d3 Analysis

| Method Type | Examples | Strengths | Weaknesses | Application to Ethanol-2,2,2-d3 |

| Ab Initio | HF, MP2, CCSD(T) | High accuracy, systematically improvable. researchgate.net | Computationally very expensive, limited to small systems. libretexts.org | Benchmarking conformational energies and electronic properties. |

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97XD | Good balance of accuracy and cost. arxiv.org | Accuracy depends on the chosen functional; some functionals struggle with dispersion interactions. | Calculating reaction pathways, isotope effects, and spectroscopic parameters. |

| Semi-Empirical | AM1, PM3, GFN2-xTB | Very fast, suitable for large systems and initial screening. wustl.edursc.org | Lower accuracy, dependent on parameterization, may fail for novel bonding situations. libretexts.org | Rapid conformational analysis and molecular dynamics simulations. |

Theoretical Prediction and Interpretation of Isotope Effects and Spectroscopic Parameters

Isotopic substitution is a powerful tool in mechanistic chemistry, and computational methods are essential for its quantitative interpretation. The substitution of H with D in Ethanol-2,2,2-d3 primarily affects properties related to mass and vibrational frequencies.

The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. Since deuterium is twice as heavy as protium (B1232500), C-D bonds have lower vibrational frequencies than C-H bonds. This leads to a lower zero-point vibrational energy (ZPVE) for the deuterated molecule. This difference in ZPVE between the reactant and the transition state is the origin of the primary kinetic isotope effect (KIE). Computational methods, particularly DFT, can accurately predict these vibrational frequencies and thus the magnitude of the KIE for a proposed mechanism. A significant calculated KIE would suggest that a C-D bond at the methyl group is broken or formed in the rate-determining step of the reaction.

Furthermore, computational chemistry allows for the theoretical prediction of spectroscopic parameters. By calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared (IR) or Raman spectrum can be generated for Ethanol-2,2,2-d3. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and aid in the assignment of spectral bands. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR spectra, which is a primary application for deuterated solvents. wikipedia.orgcarlroth.com Theoretical calculations have been used to measure equilibrium isotope effects (EIEs) for hydroxyl exchange using deuterated ethanol as a probe. nih.gov

Computational Studies of Intermolecular Interactions, including Hydrogen Bonding, in Ethanol Clusters

Ethanol's properties in the liquid phase are dominated by intermolecular interactions, most notably hydrogen bonding via its hydroxyl (-OH) group. Computational studies can model clusters of ethanol molecules, or ethanol with other molecules like water, to understand these interactions in detail. nih.govacs.org

Molecular dynamics (MD) simulations, using force fields derived from or in conjunction with quantum chemical calculations, can simulate the behavior of a large ensemble of Ethanol-2,2,2-d3 molecules over time. nih.govresearchgate.net These simulations provide insight into the structure of the liquid, the dynamics of hydrogen bond formation and breaking, and macroscopic properties like density and diffusion coefficients. More detailed analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis, can be applied to small, optimized clusters to characterize the specific nature (e.g., electrostatic, dispersion) of the intermolecular forces at play. researchgate.netnih.gov

Table 3: Computational Methods for Studying Intermolecular Interactions in Ethanol-2,2,2-d3 Systems

| Method | Information Provided | Relevance to Ethanol-2,2,2-d3 |

| Molecular Dynamics (MD) | Dynamic evolution of a large system, radial distribution functions, transport properties. | Simulates the liquid structure and dynamics of pure Ethanol-2,2,2-d3 or its mixtures, revealing how deuteration subtly affects bulk properties. nih.gov |

| DFT/Ab Initio Cluster Calculations | Accurate binding energies and geometries of small molecular clusters (dimers, trimers, etc.). | Quantifies the strength of hydrogen bonds and other non-covalent interactions in small Ethanol-2,2,2-d3 clusters. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology to characterize chemical bonds and intermolecular interactions. | Identifies and characterizes the hydrogen bonds and weaker van der Waals interactions within an ethanol cluster. nih.gov |

| Non-Covalent Interaction (NCI) Analysis | Visualization of non-covalent interaction regions in 3D space based on electron density. | Provides a qualitative map of attractive and repulsive forces between molecules in a cluster, highlighting the role of the deuterated methyl group. researchgate.net |

Future Directions and Emerging Research Avenues in Deuterated Ethanol Chemistry

Advancements in Regioselective and Stereoselective Deuterium (B1214612) Labeling Technologies

The ability to precisely place deuterium atoms within a molecule is paramount for its effective use in various scientific disciplines. Future research is heavily focused on developing more sophisticated methods for regioselective and stereoselective deuterium labeling.

Recent developments have showcased a variety of strategies for deuterium incorporation, including hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.netnih.govresearchgate.net HIE reactions, in particular, have seen significant progress, with new protocols enabling deuterium incorporation of over 90%. acs.org A notable example is the use of a samarium iodide (SmI2)-mediated reductive ring-opening of cyclopropanes, which allows for the regioselective synthesis of α,γ-dideuterated esters with high deuterium incorporation. acs.org This method can be extended to produce tetradeuterated alcohols. acs.org

For compounds like ethanol (B145695), ruthenium-based catalysts have shown great promise. A patented process describes the use of a specific ruthenium catalyst to facilitate the reaction between ethanol and deuterium oxide (D₂O), leading to deuterated ethanol. google.com Furthermore, heterogeneous Ru/C-catalyzed H-D exchange reactions in D₂O have been established for the direct and efficient synthesis of deuterated sugars with excellent chemo- and stereoselectivities. nih.gov This technique allows for deuterium labeling on carbons adjacent to free hydroxyl groups, and site-selective protection of hydroxyl groups can control the number and position of deuterium atoms incorporated. nih.govrsc.org

Looking ahead, the development of catalysts that can operate under milder conditions and with even greater selectivity will be a key focus. The use of earth-abundant metal catalysts is also an emerging area of interest, promising more sustainable and cost-effective labeling methods. researchgate.net

Integration of Multi-Modal Spectroscopic and Analytical Techniques for Enhanced Resolution

To fully characterize and understand the properties of deuterated compounds like Ethanol-2,2,2-d3, researchers are increasingly turning to the integration of multiple spectroscopic and analytical techniques. This multi-modal approach provides a more comprehensive picture of molecular structure and dynamics.

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are cornerstone techniques for determining the isotopic enrichment and structural integrity of deuterium-labeled compounds. rsc.org LC-ESI-HR-MS, for instance, allows for the calculation of isotopic enrichment by integrating isotopic ions from a full scan mass spectrum. rsc.org NMR, in turn, confirms the positions of the labeled atoms. rsc.org

The pursuit of enhanced resolution is a constant driver in analytical chemistry, with advancements in chromatographic, spectroscopic, and mass spectrometric resolution being crucial. numberanalytics.com In mass spectrometry, high-resolution instruments like Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers provide high mass accuracy. numberanalytics.com For instance, Orbitrap-based Fourier-transform mass spectrometry can perform isotope ratio measurements of single species within mixtures without prior chromatographic separation. researchgate.net

Future research will likely see a greater emphasis on combining these high-resolution techniques. For example, coupling advanced chromatographic separation methods with high-resolution mass spectrometry and NMR will provide unprecedented detail in the analysis of complex mixtures containing deuterated species. Furthermore, techniques like high-resolution conductometry are being explored for determining the isotopic purity of heavy water, a key starting material for deuteration. researchgate.net

Exploration of Novel Applications in Catalysis and Materials Science

The unique properties of deuterated compounds, stemming from the kinetic isotope effect (KIE), are opening up new frontiers in catalysis and materials science. The substitution of hydrogen with deuterium can significantly alter reaction rates and material properties.

In catalysis, understanding the H/D isotope effect is crucial for designing more efficient catalytic processes. For example, computational analysis of the H/D isotope effect on the adsorption of water and its dissociated species on a Pt(111) surface has provided insights into H-D exchange reactions for synthesizing deuterium-labeled molecules. aip.org Such studies have shown that the adsorption energies for deuterium-containing compounds on a platinum surface are greater than for their hydrogen counterparts. aip.orgresearchgate.net The catalytic transformation of ethanol into valuable chemicals like 1,3-butadiene (B125203) is another area where deuterated studies can elucidate reaction mechanisms and help optimize catalysts. nih.gov

In materials science, deuteration is a powerful tool for probing and modifying polymer properties. nist.gov Studies on the Poly(ethylene oxide)/Ethanol system have shown that deuteration can have strong effects on the solution behavior, including altering phase transition temperatures and solubility. nist.gov Specifically, deuterating the hydroxyl group of ethanol enhances polymer/solvent interaction, while deuterating the alkyl group decreases solubility. nist.gov These findings have significant implications for the design of new materials with tailored properties. Organic compounds labeled with hydrogen isotopes are also playing an increasingly important role in the development of new materials. nih.govresearchgate.net

Continued Development of Advanced Computational Methodologies for Isotope Chemistry and Biological Systems

Computational chemistry is an indispensable tool for understanding and predicting the behavior of isotopically labeled molecules. The development of more advanced computational methodologies is crucial for unraveling the complexities of isotope effects in both chemical and biological systems.

Multi-component quantum mechanics methods, such as the multi-component molecular orbital method (MC_MP2), are being used to analyze deuterium isotope effects on interaction energies and geometries in molecular complexes. nih.gov These methods can incorporate the nuclear quantum effects of light nuclei like protons and deuterons. nih.gov Similarly, the combined plane-wave and localized basis set (CPLB) method has been developed to analyze the H/D isotope effect for molecules adsorbed on metal surfaces with high accuracy. aip.org

In the context of biological systems, computational methods are being used to investigate solvent isotope effects on acid-base equilibria, which is important for understanding enzymatic reactions. nih.gov Molecular dynamics (MD) simulations are also employed to study the stability and structural differences of proteins, such as alcohol dehydrogenase, which is relevant to ethanol metabolism. nih.govnih.gov Mathematical modeling and computer simulations are becoming increasingly important for understanding complex biological systems and how they respond to perturbations, such as the introduction of labeled substances. psu.edu

Future research will focus on developing even more sophisticated and computationally efficient methods to model larger and more complex systems. This will enable a deeper understanding of the subtle yet significant effects of isotopic substitution in a wide range of chemical and biological processes.

Q & A

Q. How is Ethanol-2,2,2-d3 synthesized for research applications?

Ethanol-2,2,2-d3 is typically synthesized via deuterium exchange or reduction of deuterated precursors. A common method involves using commercially available deuterated ethanol as a starting material in multi-step syntheses. For example, it has been employed in the preparation of S-Adenosylethionine-2,2,2-d3, where the methyl group's protons are replaced with deuterium to maintain isotopic integrity during mechanistic studies .

Q. What are the primary applications of Ethanol-2,2,2-d3 in NMR spectroscopy?

Ethanol-2,2,2-d3 serves as a deuterated solvent in NMR to suppress proton signals, enabling clearer observation of solute resonances. It is also used as an internal standard for quantitative analysis due to its predictable splitting patterns and minimal interference with non-deuterated analytes. Proper sample preparation involves degassing to minimize proton contamination .

Q. How should researchers handle and store Ethanol-2,2,2-d3 to prevent isotopic exchange?

Store the compound in airtight, moisture-free containers under inert gas (e.g., argon) to avoid proton-deuterium exchange. Use anhydrous solvents in reactions to prevent contamination. Glovebox techniques or Schlenk lines are recommended for air-sensitive protocols .

Advanced Research Questions

Q. How does the kinetic isotope effect (KIE) of deuterium in Ethanol-2,2,2-d3 influence reaction mechanisms?

The KIE (k_H/k_D ≈ 2–7) can slow reaction rates at deuterated sites, altering mechanistic pathways. For example, in enzyme-catalyzed oxidations, deuterium substitution at the methyl group may reduce catalytic efficiency due to increased bond strength. Researchers should design kinetic studies with time-resolved sampling and compare results with non-deuterated controls to isolate isotope effects .

Q. What methodologies validate the isotopic purity of Ethanol-2,2,2-d3, and how do impurities affect experimental outcomes?

Isotopic purity is assessed via mass spectrometry (MS) or ²H NMR. MS detects deviations in the mass-to-charge ratio, while ²H NMR quantifies residual protons. Impurities >1% can skew kinetic data or introduce artifacts in tracer studies. For high-precision work, distillation or column chromatography under controlled conditions is recommended .

Q. How can researchers optimize experimental designs when using Ethanol-2,2,2-d3 in metabolic pathway studies?

Use paired isotopic labeling (e.g., ¹³C and ²H) to track multiple pathways simultaneously. In vivo studies require dose-response calibration to account for altered pharmacokinetics due to deuterium. Control experiments should include non-deuterated ethanol and blank samples to differentiate isotope-specific effects from background noise .

Q. What strategies address contradictions in data from deuterated vs. non-deuterated ethanol in enzyme inhibition assays?

Discrepancies may arise from deuterium-induced changes in enzyme binding affinity or solvent viscosity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants directly. Statistical tools like ANOVA (as applied in neurodevelopmental studies) can isolate variance attributable to isotopic substitution .

Methodological Considerations

- Synthesis : Prioritize catalysts (e.g., Pt/C in D₂ atmospheres) that minimize proton back-exchange .

- Purification : Employ fractional distillation with deuterated solvents to maintain isotopic integrity .

- Data Analysis : Use software tools (e.g., MestReNova for NMR) to deconvolute overlapping signals in mixed isotopic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.